molecular formula C20H23NO B4035501 N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide

N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B4035501
M. Wt: 293.4 g/mol
InChI Key: HUPVUUMMENQYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide” is a complex organic compound. However, there is limited specific information available about this exact compound . It’s worth noting that compounds with similar structures, such as “N-(2,6-Diethylphenyl)acetamide” and “ETHYL N-(2,6-DIETHYLPHENYL)CARBAMATE”, are known .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound “3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide” was synthesized by splicing together a chloro-substituted quinoline moiety found in quinclorac (a selective herbicide) and a substituted amide moiety found in pretilachlor (another selective herbicide) using the active substructure splicing method . However, the exact synthesis process for “this compound” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “this compound” is not directly available. However, the structures of similar compounds such as “2-Chloro-N-(2,6-diethylphenyl)acetamide” and “N-(2,6-diethylphenyl)-2-mercaptoacetamide” have been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the degradation pathway of alachlor, a herbicide, was studied and it was found that alachlor was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline was transformed into N-(2,6-diethylphenyl) formamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available. However, similar compounds such as “2-Chloro-N-(2,6-diethylphenyl)acetamide” have been reported .

Scientific Research Applications

NMDA Receptor Antagonists

Research has identified derivatives of cyclopropanecarboxamide as potential NMDA receptor antagonists. These compounds, including milnacipran and its derivatives, have shown binding affinity for NMDA receptors in vitro and protection against NMDA-induced lethality in mice. Such findings suggest their importance as prototypes for designing potent NMDA-receptor antagonists due to their characteristic structure, offering a distinct approach from known competitive and noncompetitive antagonists (Shuto et al., 1995; Shuto et al., 1998).

Antitumor Agents

Cyclopropanecarboxamide derivatives have been explored for their potential as DNA-intercalating antitumor agents. Certain derivatives demonstrated moderate in vivo antitumor activity against leukemias and carcinomas, indicating that the effective pharmacophore in this class of carboxamides is not limited to linear tricyclic chromophores. This research expands the understanding of DNA-intercalating agents and their potential therapeutic applications (Atwell et al., 1988).

Potential Antidepressants

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. Some derivatives displayed more activity than traditional antidepressants, such as imipramine and desipramine, in animal tests designed to reveal potential antidepressant activity. This research identifies cyclopropanecarboxamide derivatives as a new series of compounds with potential for treating depression (Bonnaud et al., 1987).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide” are not directly available. However, safety data sheets for similar compounds like “2-Chloro-N-(2,6-diethylphenyl)acetamide” provide information on hazards, precautionary statements, and first-aid measures .

Future Directions

The future directions for research on “N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, agriculture, or industry could be investigated .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-14-11-8-12-15(4-2)19(14)21-20(22)18-13-17(18)16-9-6-5-7-10-16/h5-12,17-18H,3-4,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVUUMMENQYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide
Reactant of Route 6
N-(2,6-diethylphenyl)-2-phenylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.